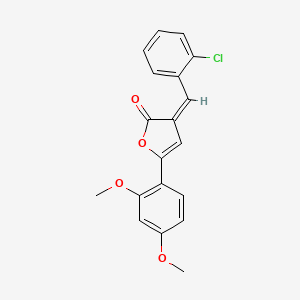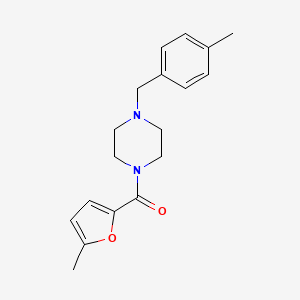![molecular formula C21H32N4O B4976916 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B4976916.png)
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane, also known as CPD, is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential therapeutic applications in various fields of research.
科学研究应用
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been studied for its potential use as a tool compound in drug discovery and development.
作用机制
The exact mechanism of action of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been shown to enhance the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and the manifestation of its anxiolytic and sedative properties.
Biochemical and Physiological Effects:
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been shown to exhibit a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models. 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has also been shown to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy. In addition, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for GABA-A receptors, making it a useful tool compound for studying the role of these receptors in neuronal function. However, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has a relatively short half-life, which may limit its usefulness in some experiments. In addition, 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has a relatively low solubility in aqueous solutions, which may limit its use in some experimental protocols.
未来方向
There are several future directions for research on 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. One area of research is the development of more potent and selective compounds based on the structure of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. Another area of research is the investigation of the potential therapeutic applications of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane in the treatment of neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane and its potential interactions with other neurotransmitter systems. Finally, the development of new synthetic methods for 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane may lead to more efficient and cost-effective production of this important tool compound.
合成方法
The synthesis of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane involves the reaction of 6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting compound is then reacted with 1,4-diaminobutane to give 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. The synthesis of 1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been optimized to achieve high yields and purity.
属性
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-21(18-9-10-20(22-17-18)24-11-4-5-12-24)25-14-6-13-23(15-16-25)19-7-2-1-3-8-19/h9-10,17,19H,1-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBUPSBETWYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)

![ethyl 4-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4976850.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4976865.png)



![N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4976896.png)
![4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4976908.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4976932.png)

![3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B4976945.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4976951.png)